molecular formula C9H19F3O3Si B3428449 Triethoxy(3,3,3-trifluoropropyl)silane CAS No. 681-97-0

Triethoxy(3,3,3-trifluoropropyl)silane

Cat. No.: B3428449
CAS No.: 681-97-0
M. Wt: 260.33 g/mol
InChI Key: ZLGWXNBXAXOQBG-UHFFFAOYSA-N
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Description

Triethoxy(3,3,3-trifluoropropyl)silane (CAS 86876-45-1) is an organosilane compound featuring a trifluoropropyl group linked to a triethoxysilane moiety. Its molecular formula is C₉H₁₉F₃O₃Si, with a molecular weight of 260.33 g/mol . The ethoxy groups (–OCH₂CH₃) enable hydrolysis and condensation reactions, forming siloxane networks, while the –CF₃ group imparts hydrophobicity, chemical resistance, and electron-withdrawing properties . This compound is widely used in:

  • Functional coatings for corrosion resistance and hydrophobicity .
  • Surface modification of materials like MXenes to tune electronic properties .
  • Energy storage systems, such as artificial solid-electrolyte interphases (SEI) in lithium-metal batteries .
    Its storage requires temperatures below –20°C to maintain stability, with a shelf life of 1–6 months depending on conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy(3,3,3-trifluoropropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGWXNBXAXOQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC(F)(F)F)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529579
Record name Triethoxy(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-97-0, 86876-45-1
Record name (3,3,3-Trifluoropropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxy(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropyltrichlorosilane with ethanol. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Hydrolysis Reaction

Hydrolysis initiates with the cleavage of ethoxy groups (-OC₂H₅) in the presence of water, forming silanol intermediates (Si-OH) and ethanol. This reaction is critical for subsequent condensation or surface modification processes.

Key Conditions & Findings :

  • pH Dependence : Hydrolysis occurs under both acidic and basic conditions, but reaction rates differ significantly. In acidic environments (pH 1.7–4.0), the trifluoropropyl group’s electron-withdrawing effect slows hydrolysis compared to non-fluorinated analogs .

  • Kinetics : Triethoxy groups hydrolyze slower than methoxy groups under acidic conditions due to steric hindrance and electronic effects .

  • Products :

    • Primary: Silanols (Si-OH) and ethanol.

    • Secondary: Partial hydrolysis products depending on water availability .

Condensation Reaction

Silanols formed during hydrolysis undergo condensation to form siloxane networks (Si-O-Si), essential for polymer and coating applications.

Key Conditions & Findings :

  • Catalysts : Acidic or basic conditions accelerate condensation. For example, hydrochloric acid (HCl) or ammonia (NH₃) are commonly used .

  • Phase Behavior : The compound’s insolubility in water leads to phase separation, with turbidity measurements revealing nanoparticle formation during condensation .

  • Structural Outcomes :

    • Linear or cross-linked polymers depending on reaction time and catalyst.

    • Fluorinated nanoparticles with hydrophobic properties .

Substitution Reactions

Ethoxy groups can be replaced by nucleophiles (e.g., amines, alcohols), enabling tailored functionalization.

Key Reagents & Applications :

  • Alcoholysis : Reacts with methanol to form methoxy derivatives, useful in synthesizing fluoro-silicones .

  • Surface Grafting : Substitution with amine groups enhances adhesion to organic polymers in composites .

Comparative Reaction Kinetics

The trifluoropropyl group and ethoxy substituents significantly influence reactivity compared to other silanes:

Silane Type Hydrolysis Rate (Acidic) Condensation Products Key Differentiator
Triethoxy(trifluoropropyl)SlowFluorinated nanoparticlesElectron-withdrawing CF₃ group
Trimethoxy(trifluoropropyl)FastDense siloxane networksHigher methoxy reactivity
n-PropyltrimethoxyModerateNon-fluorinated polymersElectron-donating alkyl group

Mechanistic Influence of the Trifluoropropyl Group

  • Electronic Effects : The CF₃ group withdraws electron density from the silicon center, stabilizing transition states and reducing hydrolysis rates .

  • Steric Effects : Bulky trifluoropropyl groups hinder nucleophilic attack, further slowing reactions compared to smaller substituents .

  • Applications : Enhanced hydrophobicity and chemical stability make it ideal for coatings, adhesives, and biomedical surfaces .

Scientific Research Applications

Chemical Synthesis

Precursor for Organosilicon Compounds
Triethoxy(3,3,3-trifluoropropyl)silane serves as a precursor for synthesizing various organosilicon compounds. It is particularly valuable in the production of silsesquioxane-based polymers, which are used in coatings and sealants due to their durability and thermal stability.

Surface Modification

Enhancement of Surface Properties
This silane is employed to modify the surface properties of substrates such as glass and metals. The treatment imparts hydrophobic characteristics, improving water repellency and resistance to corrosion. This is crucial in industries where material longevity and performance are essential .

Adhesion Promotion
As a silane coupling agent, this compound enhances the adhesion between organic and inorganic materials. This property is particularly beneficial in the manufacturing of adhesives and sealants, where strong bonding is required .

Biological Applications

Biocompatibility Enhancement
In biological contexts, this compound is used to modify surfaces to improve biocompatibility. By reducing protein adsorption on medical devices and implants, it enhances their performance and reduces the risk of adverse reactions in biological environments.

Medical Coatings

Drug Delivery Systems
this compound has potential applications in developing drug delivery systems. Its ability to form stable coatings can be utilized to control the release of therapeutic agents from medical devices.

Industrial Applications

Hydrophobic Coatings
The compound is widely used in producing hydrophobic coatings for various applications, including textiles and construction materials. These coatings increase resistance to water and stains, thereby extending the lifespan of products .

Sealants and Adhesives
In the manufacturing sector, it acts as a key ingredient in sealants and adhesives that require enhanced performance under challenging conditions. The incorporation of this silane improves the overall durability and effectiveness of these products .

Case Studies

Application Area Study Reference Findings
Surface ModificationEnhanced adhesion properties observed when treated with this compound compared to untreated surfaces.
Drug Delivery SystemsDemonstrated improved release profiles for therapeutic agents when coated with this silane compound.
Hydrophobic Coatings Significant reduction in water absorption rates for treated materials compared to control samples.

Mechanism of Action

The mechanism by which triethoxy(3,3,3-trifluoropropyl)silane exerts its effects involves the formation of siloxane bonds. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, forming silanols. These silanols can then condense to form siloxane bonds, creating a cross-linked network. This network imparts hydrophobic and oleophobic properties to surfaces, making them resistant to water and oil .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between triethoxy(3,3,3-trifluoropropyl)silane and analogous silanes:

Compound Name Functional Group Alkoxy Group Key Properties/Applications Reference
This compound –CF₃ Triethoxy Hydrophobicity, electron-withdrawing, SEI layers
Trimethoxy(3,3,3-trifluoropropyl)silane –CF₃ Trimethoxy Faster hydrolysis due to smaller methoxy groups; used in sol-gel coatings
1H,1H,2H,2H-Perfluorooctyltriethoxysilane –CF₂–CF₂–CF₂–CF₃ Triethoxy Extreme hydrophobicity; long perfluorinated chain for anti-fouling coatings
(3-Aminopropyl)triethoxysilane (APTES) –NH₂ Triethoxy Electron-donating; enhances adhesion in composites
Hexadecyltrimethoxysilane (C16) –C₁₆H₃₃ Trimethoxy Non-fluorinated; long alkyl chain for hydrophobicity

Key Observations :

  • Fluorination vs. Alkylation : Fluorinated silanes (e.g., –CF₃) provide stronger electron-withdrawing effects and lower surface energy than alkyl chains (e.g., –C₁₆H₃₃). This makes fluorinated variants superior for applications requiring chemical resistance and interfacial electronic tuning .
  • Alkoxy Group Impact : Trimethoxy variants hydrolyze faster than triethoxy analogs due to smaller methoxy groups, enabling rapid sol-gel network formation .
Performance in MXene Functionalization

When used to modify Ti₃C₂Tx MXene surfaces:

  • This compound increased the work function (ϕ) by ~400 meV compared to unmodified MXene (ϕ = 4.2 eV → 4.63 eV), outperforming –NH₂-terminated APTES (ϕ = 4.3 eV) .
  • The –CF₃ group’s electron-withdrawing nature reduces surface electron density, enhancing MXene stability in optoelectronic devices .
Electronic Property Modulation
Material Modification Work Function (ϕ, eV) Δϕ vs. Unmodified Reference
Ti₃C₂Tx MXene Unmodified 4.2
Ti₃C₂Tx MXene This compound 4.63 +0.43
Ti₃C₂Tx MXene APTES (–NH₂) 4.3 +0.10
Hydrophobicity in Coatings
Silane Type Contact Angle (°) Fluorine Content Application Reference
This compound 110–120 Medium Marine coatings, SEI layers
1H,1H,2H,2H-Perfluorooctyltriethoxysilane 150 High Anti-fouling coatings
Hexadecyltrimethoxysilane 95–100 None Low-cost hydrophobicity

Biological Activity

Overview

Triethoxy(3,3,3-trifluoropropyl)silane (CAS No. 86876-45-1) is an organosilicon compound notable for its unique structure and properties. It features a trifluoropropyl group that imparts hydrophobic characteristics, making it useful in various applications, including surface modification and drug delivery systems. This article explores its biological activity, including mechanisms of action, potential applications in medicine and biology, and relevant research findings.

  • Molecular Formula : C9H19F3O3Si
  • Molecular Weight : 260.33 g/mol
  • Physical State : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents; insoluble in water

This compound exhibits biological activity primarily through its ability to modify surfaces and enhance biocompatibility. The mechanism involves:

  • Hydrolysis : The ethoxy groups undergo hydrolysis to form silanols.
  • Condensation : Silanols can condense to create siloxane bonds, promoting adhesion to various substrates.
  • Surface Modification : The resulting siloxane structures can reduce protein adsorption and improve hydrophobicity.

These processes make it suitable for applications in medical coatings and drug delivery systems.

1. Surface Modification

This compound is employed to enhance the biocompatibility of materials used in medical devices. By modifying surfaces, it reduces protein adsorption and improves the performance of implants and coatings.

2. Drug Delivery Systems

The compound has been investigated for its potential in drug delivery applications due to its ability to form stable siloxane networks that can encapsulate therapeutic agents.

Case Studies

  • Surface Coating Studies :
    • Research demonstrated that surfaces treated with this compound exhibited significantly lower protein adsorption compared to untreated surfaces. This property is crucial for improving the longevity and effectiveness of medical implants .
  • Nanoparticle Synthesis :
    • A study showed that silica nanoparticles synthesized from this compound exhibited superhydrophobic properties, making them suitable for various industrial applications .

Toxicological Data

While this compound is generally considered safe when handled properly, it can cause irritation upon prolonged exposure. Safety data sheets indicate potential respiratory and skin irritation risks .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightKey Features
This compound86876-45-1260.33 g/molModerate reactivity; used in surface treatments
Trimethoxy(3,3,3-trifluoropropyl)silane429-60-7218.25 g/molHigher reactivity; used in similar applications
Trichloro(3,3,3-trifluoropropyl)silane592-09-6231.50 g/molMore reactive; suitable for different chemical reactions

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Triethoxy(3,3,3-trifluoropropyl)silane, and what analytical techniques are essential for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves the reaction of 3,3,3-trifluoropropyl chloride with triethoxysilane under controlled conditions. Key steps include inert atmosphere handling to prevent hydrolysis and purification via fractional distillation. Characterization requires nuclear magnetic resonance (NMR) for confirming the trifluoropropyl and ethoxy groups, Fourier-transform infrared spectroscopy (FTIR) to identify Si-O-C and C-F bonds, and gas chromatography (GC) to verify purity (>98%, as specified in technical standards) .

Q. What are the critical storage and handling considerations for this compound to ensure stability during experimental use?

  • Methodological Answer : The compound is moisture-sensitive and flammable (UN 1993 classification). Store under inert gas (e.g., nitrogen) in airtight containers at room temperature. Avoid exposure to humidity, strong acids/bases, and high temperatures. Use explosion-proof refrigerators if cooling is required. Safety protocols should include fume hood usage and personal protective equipment (PPE) such as chemical-resistant gloves and full-body suits .

Advanced Research Questions

Q. How can researchers optimize the surface functionalization of materials using this compound, particularly in altering electronic properties or hydrophobicity?

  • Methodological Answer : Surface functionalization involves hydrolysis-condensation reactions to form siloxane bonds. For electronic applications (e.g., MXene modification), optimize reaction time and solvent polarity to achieve uniform monolayers. For hydrophobicity (e.g., aerogels), vary silane-to-solvent ratios (e.g., 8:1 hexane ratio) and use supercritical drying to enhance contact angles (>135°) . X-ray photoelectron spectroscopy (XPS) and water contact angle measurements are critical for validating surface coverage and hydrophobicity .

Q. What methodologies are effective for evaluating the role of this compound in forming protective siloxane layers on sensitive substrates like perovskites?

  • Methodological Answer : Apply the silane via spin-coating or vapor deposition, followed by controlled hydrolysis to form cross-linked Si-O-Si networks. Use spectroscopic ellipsometry to measure layer thickness and electrochemical impedance spectroscopy (EIS) to assess barrier efficacy against moisture. Compare stability of protected vs. unprotected perovskites under accelerated aging conditions (e.g., 85°C/85% RH) .

Q. How should researchers address contradictions in reported reaction conditions (e.g., solvent ratios, temperature) when using this compound for aerogel modification?

  • Methodological Answer : Systematic parameter screening (e.g., Design of Experiments, DoE) is recommended. Vary solvent ratios (e.g., silane:hexane from 1:1 to 10:1), curing temperatures (25–80°C), and catalyst concentrations. Characterize pore structure via BET analysis and mechanical stability via compression testing. Cross-reference results with studies using analogous silanes (e.g., trimethoxy derivatives) to identify universal trends .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in the thermal stability of this compound-derived coatings reported in different studies?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere) to isolate material-specific degradation profiles. Compare with control samples (e.g., unmodified substrates) and validate using differential scanning calorimetry (DSC) to detect phase transitions. Publish raw data and experimental parameters to facilitate cross-study comparisons .

Key Applications in Advanced Research

  • Electronic Materials : Functionalize MXenes or graphene to tune work function values for optoelectronic devices .
  • Protective Coatings : Enhance moisture resistance in perovskites or aerogels via siloxane network formation .
  • Hybrid Polymers : Incorporate into fluorosilicone copolymers for high-temperature elastomers (validate via dynamic mechanical analysis, DMA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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